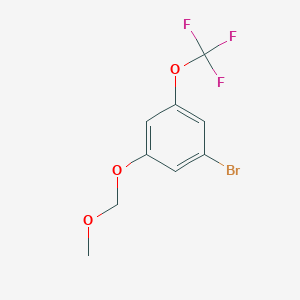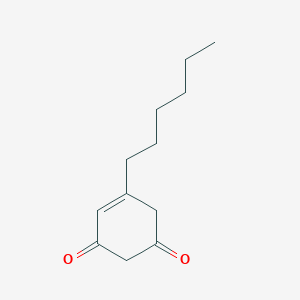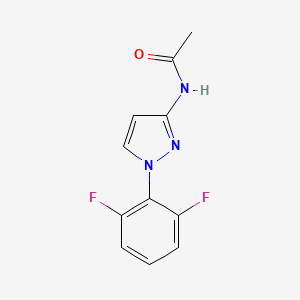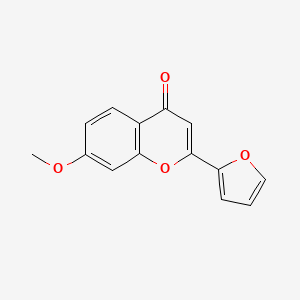![molecular formula C20H29N3O B13997044 Benzamide, N-[bis(cyclohexylamino)methylene]- CAS No. 6074-63-1](/img/structure/B13997044.png)
Benzamide, N-[bis(cyclohexylamino)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[bis(cyclohexylamino)methylene]- is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring. This particular compound is known for its unique structure, which includes a bis(cyclohexylamino)methylene group attached to the nitrogen atom of the benzamide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[bis(cyclohexylamino)methylene]- typically involves the reaction of benzamide with cyclohexylamine and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Benzamide, cyclohexylamine, and formaldehyde.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, at a temperature range of 60-80°C.
Procedure: Benzamide is dissolved in the solvent, followed by the addition of cyclohexylamine and formaldehyde. The mixture is stirred and heated for several hours until the reaction is complete.
Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-[bis(cyclohexylamino)methylene]- may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-[bis(cyclohexylamino)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(cyclohexylamino)methylene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of Benzamide, N-[bis(cyclohexylamino)methylene]-.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Substituted benzamides with different functional groups replacing the bis(cyclohexylamino)methylene group.
Aplicaciones Científicas De Investigación
Benzamide, N-[bis(cyclohexylamino)methylene]- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzamide, N-[bis(cyclohexylamino)methylene]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N,N-Dimethylbenzamide: A derivative with two methyl groups attached to the nitrogen atom.
N-Phenylbenzamide: A derivative with a phenyl group attached to the nitrogen atom.
Uniqueness
Benzamide, N-[bis(cyclohexylamino)methylene]- is unique due to the presence of the bis(cyclohexylamino)methylene group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications and reactivity.
Propiedades
Número CAS |
6074-63-1 |
|---|---|
Fórmula molecular |
C20H29N3O |
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
N-(N,N'-dicyclohexylcarbamimidoyl)benzamide |
InChI |
InChI=1S/C20H29N3O/c24-19(16-10-4-1-5-11-16)23-20(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2,(H2,21,22,23,24) |
Clave InChI |
RZPSHHIAZGMUGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=NC2CCCCC2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzyl 2-[8-amino-1-[4-(pyridin-2-ylcarbamoyl)phenyl]imidazo[1,5-a]pyrazin-3-yl]pyrrolidine-1-carboxylate](/img/structure/B13996986.png)

![2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13996994.png)



![1-[(6-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13997029.png)

![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13997037.png)
![Benzamide, N-[(3-thienylamino)thioxomethyl]-](/img/structure/B13997041.png)
